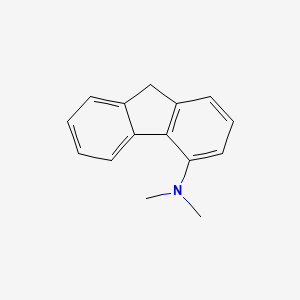
4-(Dimethylamino)fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylamino)fluorene is an organic compound that belongs to the class of fluorene derivatives. It is characterized by the presence of a dimethylamino group attached to the fluorene backbone. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)fluorene typically involves the introduction of a dimethylamino group to the fluorene structure. One common method is the reaction of fluorene with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Dimethylamino)fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more reduced forms, often involving hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the dimethylamino group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted fluorenes .
Wissenschaftliche Forschungsanwendungen
4-(Dimethylamino)fluorene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Dimethylamino)fluorene involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s fluorescence properties and its ability to act as a probe or marker in various applications .
Vergleich Mit ähnlichen Verbindungen
7-(Dimethylamino)fluorene: Another fluorene derivative with similar fluorescence properties but different substitution patterns.
4-(Dimethylamino)benzoic acid: Shares the dimethylamino group but has a different core structure, leading to different chemical and physical properties.
Uniqueness: 4-(Dimethylamino)fluorene is unique due to its specific substitution pattern, which imparts distinct electronic and fluorescence characteristics. This makes it particularly useful in applications requiring precise fluorescence properties and interactions with biological molecules .
Eigenschaften
CAS-Nummer |
92013-89-3 |
|---|---|
Molekularformel |
C15H15N |
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
N,N-dimethyl-9H-fluoren-4-amine |
InChI |
InChI=1S/C15H15N/c1-16(2)14-9-5-7-12-10-11-6-3-4-8-13(11)15(12)14/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
AUXNVAUAYSEDCH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C3=CC=CC=C3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















